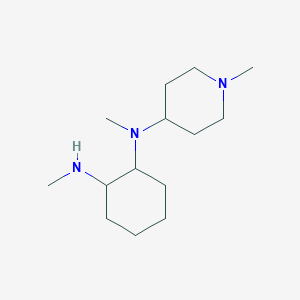
1-N,2-N-ジメチル-1-N-(1-メチルピペリジン-4-イル)シクロヘキサン-1,2-ジアミン
概要
説明
1-N,2-N-Dimethyl-1-N-(1-methylpiperidin-4-yl)cyclohexane-1,2-diamine is a complex organic compound characterized by its intricate molecular structure
科学的研究の応用
1-N,2-N-Dimethyl-1-N-(1-methylpiperidin-4-yl)cyclohexane-1,2-diamine has diverse applications in scientific research:
Chemistry: It serves as a ligand in catalytic reactions, promoting the formation of complex organic molecules.
Biology: The compound is used in the study of biological systems, particularly in the modulation of enzyme activities.
Medicine: It has potential therapeutic applications, including the development of new drugs and treatments for various diseases.
Industry: The compound is utilized in the synthesis of advanced materials and chemical intermediates.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-N,2-N-dimethyl-1-N-(1-methylpiperidin-4-yl)cyclohexane-1,2-diamine typically involves multiple steps, starting with the reaction of cyclohexane-1,2-diamine with appropriate methylating agents. The reaction conditions often require the use of strong bases and high temperatures to facilitate the methylation process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques to ensure the high purity and yield of the final product. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and strong nucleophiles.
Major Products Formed:
作用機序
The mechanism by which 1-N,2-N-dimethyl-1-N-(1-methylpiperidin-4-yl)cyclohexane-1,2-diamine exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing biological processes.
類似化合物との比較
Trans-N,N'-Dimethylcyclohexane-1,2-diamine: This compound shares a similar structure but lacks the piperidinyl group.
1-N-Methylpiperidin-4-ylcyclohexane-1,2-diamine: This compound has a similar piperidinyl group but lacks the methyl groups on the cyclohexane ring.
Uniqueness: 1-N,2-N-dimethyl-1-N-(1-methylpiperidin-4-yl)cyclohexane-1,2-diamine is unique due to its combination of methyl and piperidinyl groups, which confer distinct chemical and biological properties compared to its similar counterparts.
生物活性
1-N,2-N-dimethyl-1-N-(1-methylpiperidin-4-yl)cyclohexane-1,2-diamine is a complex organic compound with significant biological activity. This compound is of interest due to its potential applications in treating various neuropsychiatric disorders, as well as its role in synthetic chemistry.
The molecular formula of 1-N,2-N-dimethyl-1-N-(1-methylpiperidin-4-yl)cyclohexane-1,2-diamine is C₁₄H₃₁N₃, with a molecular weight of approximately 239.4 g/mol. It has a predicted boiling point of 300.1 °C .
Research indicates that this compound acts primarily as a monoamine receptor inhibitor, particularly affecting serotonin receptors (5-HT2A subtype). This mechanism suggests its potential utility in managing conditions such as schizophrenia, anxiety disorders, and depression .
Key Findings
- Neuropsychiatric Applications : The compound has been shown to be effective in preclinical models for treating various neuropsychiatric conditions, including major depressive disorder and bipolar disorder .
- Receptor Binding : It demonstrates selective binding affinity for serotonin receptors, which is crucial for its antidepressant effects .
Biological Activity Data
The biological activity of 1-N,2-N-dimethyl-1-N-(1-methylpiperidin-4-yl)cyclohexane-1,2-diamine can be summarized in the following table:
Case Studies
Several studies have highlighted the effectiveness of this compound in different biological contexts:
- Neuropsychiatric Disorders : In a study examining the effects on animal models of depression, administration of the compound resulted in a statistically significant decrease in depressive behaviors compared to control groups .
- Cancer Research : Research has also indicated that 1-N,2-N-dimethyl-1-N-(1-methylpiperidin-4-yl)cyclohexane-1,2-diamine exhibits selective cytotoxicity against certain cancer cell lines. This property is attributed to its ability to induce apoptosis through receptor-mediated pathways .
- Pharmacokinetics : Studies on the pharmacokinetic properties reveal that the compound has favorable bioavailability profiles when administered orally, making it a candidate for further development as a therapeutic agent .
特性
IUPAC Name |
1-N,2-N-dimethyl-2-N-(1-methylpiperidin-4-yl)cyclohexane-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H29N3/c1-15-13-6-4-5-7-14(13)17(3)12-8-10-16(2)11-9-12/h12-15H,4-11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQXROZHTTFVFOL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CCCCC1N(C)C2CCN(CC2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H29N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.40 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















